2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
CAS No.: 478945-28-7
Cat. No.: VC5021668
Molecular Formula: C21H22BrClN2O
Molecular Weight: 433.77
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide - 478945-28-7](/images/structure/VC5021668.png)
Specification
CAS No. | 478945-28-7 |
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Molecular Formula | C21H22BrClN2O |
Molecular Weight | 433.77 |
IUPAC Name | 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |
Standard InChI | InChI=1S/C21H22ClN2O.BrH/c1-25-19-12-10-18(11-13-19)24-20(16-6-8-17(22)9-7-16)15-23-14-4-2-3-5-21(23)24;/h6-13,15H,2-5,14H2,1H3;1H/q+1;/p-1 |
Standard InChI Key | SKNCCFGTNSUDBA-UHFFFAOYSA-M |
SMILES | COC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)Cl.[Br-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a bicyclic imidazo[1,2-a]azepine system, where the azepine ring (a seven-membered saturated heterocycle) is fused with an imidazole ring. The 4-chlorophenyl group at position 2 and the 4-methoxyphenyl group at position 1 introduce distinct electronic effects:
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Chlorophenyl: The electron-withdrawing chlorine atom enhances electrophilic reactivity, potentially improving binding affinity to biological targets .
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Methoxyphenyl: The methoxy group’s electron-donating nature may influence solubility and metabolic stability .
The bromide counterion stabilizes the positively charged imidazoazepinium core, as evidenced by its crystalline structure in solid-state analyses .
Table 1: Key Molecular Properties
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies confirm the protonation state of the imidazole nitrogen, with distinct shifts observed for the methoxy (-OCH₃) and aromatic protons . Density functional theory (DFT) calculations predict a planar configuration for the imidazole ring, while the azepine ring adopts a boat-like conformation to minimize steric strain .
Synthesis and Optimization Strategies
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol involving:
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Formation of the Azepine Precursor: Cyclization of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-chlorophenylamino)-acetic acid hydrazide under reflux conditions .
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Quaternization: Alkylation of the imidazole nitrogen using bromoethane or analogous alkylating agents in ethyl acetate, yielding the cationic imidazoazepinium species .
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Counterion Exchange: Precipitation with hydrobromic acid to obtain the bromide salt .
Biological Activity and Mechanistic Studies
Structure-Activity Relationships (SAR)
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Halogen Substitution: Bromine or chlorine at the para position improves antimicrobial potency versus fluorine or hydrogen .
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Ring Saturation: Tetrahydro-azepine derivatives show superior activity to fully unsaturated analogs, possibly due to conformational flexibility .
Applications in Pharmaceutical Development
Antimicrobial Agents
The compound’s efficacy against drug-resistant pathogens positions it as a candidate for:
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Topical Antiseptics: Given its stability in aqueous formulations .
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Systemic Antibiotics: Pending pharmacokinetic optimization to address oral bioavailability challenges .
Neurological Therapeutics
Preliminary molecular docking studies suggest affinity for GABAₐ receptors, hinting at potential anxiolytic or anticonvulsant applications .
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
The target compound’s saturated azepine ring and methoxy group confer balanced lipophilicity, enhancing tissue penetration relative to analogs .
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